3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER typically involves multi-step reactions. One common method includes the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . Another approach involves the reaction of phenacyl bromide with corresponding thiadiazine derivatives in ethanol .
Industrial Production Methods
the principles of multi-component reactions and cyclization under controlled conditions are generally applicable .
Chemical Reactions Analysis
Types of Reactions
2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of methoxy and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenated solvents and nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER involves its interaction with specific molecular targets. It can inhibit enzymes like carbonic anhydrase and cholinesterase by binding to their active sites, thereby blocking their activity . This inhibition can lead to various therapeutic effects, such as reducing inflammation or controlling seizures .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-METHOXYPHENYL)-3-(2-THIENYLMETHYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE
- 4-[2-[6-(4-CHLOROPHENYL)-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL]ETHYL]PHENOL
- 2-(3-BR-PHENYL)-6-(4-METHOXYPHENYL)-7H-(1,2,4)TRIAZOLO(5,1-B)(1,3,4)THIADIAZINE
Uniqueness
What sets 2-METHOXY-4-(6-PHENYL-7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZIN-3-YL)PHENYL METHYL ETHER apart is its unique combination of methoxy and phenyl groups, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C18H16N4O2S |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C18H16N4O2S/c1-23-15-9-8-13(10-16(15)24-2)17-19-20-18-22(17)21-14(11-25-18)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3 |
InChI Key |
MNUNMHPBYROEHO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(CS3)C4=CC=CC=C4)OC |
Origin of Product |
United States |
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